2-Butanone, O-(triethoxysilyl)oxime

Description

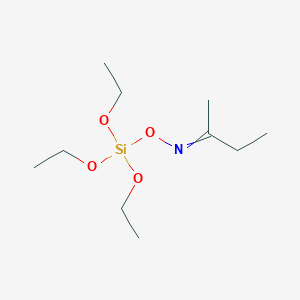

2-Butanone, O-(triethoxysilyl)oxime is a silane-modified oxime derivative of 2-butanone. These compounds feature silyl groups attached to the oxime moiety, which are critical in applications like polymer crosslinking, surface modification, and as silane coupling agents in adhesives or coatings. The triethoxysilyl group enhances hydrolytic stability and reactivity with inorganic substrates, making it valuable in industrial chemistry .

Properties

CAS No. |

101371-01-1 |

|---|---|

Molecular Formula |

C10H23NO4Si |

Molecular Weight |

249.38 g/mol |

IUPAC Name |

(butan-2-ylideneamino) triethyl silicate |

InChI |

InChI=1S/C10H23NO4Si/c1-6-10(5)11-15-16(12-7-2,13-8-3)14-9-4/h6-9H2,1-5H3 |

InChI Key |

QQDVURZPCZXMLQ-UHFFFAOYSA-N |

SMILES |

CCC(=NO[Si](OCC)(OCC)OCC)C |

Canonical SMILES |

CCC(=NO[Si](OCC)(OCC)OCC)C |

Other CAS No. |

101371-01-1 |

Pictograms |

Irritant |

Synonyms |

2-Butanone, O-(triethoxysilyl)oxime |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings from Comparisons:

Structural Influence on Reactivity and Stability: Silyl Derivatives: Compounds with silyl groups (e.g., trimethylsilyl, triethoxysilyl) exhibit enhanced hydrolytic stability compared to non-silylated analogs. The triethoxysilyl group enables covalent bonding with silica-based materials, making it suitable for surface modification . Carbamate Derivatives: Butocarboxim and Thiofanox contain carbamate groups, which confer insecticidal activity but also increase toxicity and environmental persistence. Thiofanox’s sulfone metabolite (CAS 39184-59-3) is more stable and toxic .

Applications: Industrial Use: Silylated oximes are employed in silicone rubber curing and adhesion promotion. For example, methyltris(methylethylketoxime)silane (CAS 22984-54-9) is a crosslinking agent in sealants . Agrochemicals: Methylthio-substituted oximes like Butocarboxim and Thiofanox act as systemic insecticides but require strict handling due to acute toxicity .

Toxicity and Safety: Carbamate derivatives (e.g., Butocarboxim) require P95 respirators and full protective gear during handling, as they inhibit acetylcholinesterase . Silylated oximes generally pose lower acute toxicity risks but may release hazardous gases (e.g., NOx, CO) during combustion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.